molecular formula C8H9NO2S B13610447 4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylicacid

4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylicacid

Cat. No.: B13610447
M. Wt: 183.23 g/mol
InChI Key: HAPFDAOURFGLHF-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylicacid is a heterocyclic organic compound that features a benzothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic or basic conditions to form the benzothiazole ring. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylicacid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .

Scientific Research Applications

4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylicacid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylicacid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylicacid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid

InChI

InChI=1S/C8H9NO2S/c10-8(11)5-1-2-6-7(3-5)12-4-9-6/h4-5H,1-3H2,(H,10,11)

InChI Key

HAPFDAOURFGLHF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1C(=O)O)SC=N2

Origin of Product

United States

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